5,6-difluoro-2-methyl-1H-benzo[d]imidazole chemical structure and properties
5,6-difluoro-2-methyl-1H-benzo[d]imidazole chemical structure and properties
This technical guide provides a comprehensive analysis of 5,6-difluoro-2-methyl-1H-benzo[d]imidazole , a critical fluorinated heterocyclic building block in medicinal chemistry.
CAS Registry Number: 1662-22-2 Molecular Formula: C₈H₆F₂N₂ Molecular Weight: 168.14 g/mol
Executive Summary
5,6-Difluoro-2-methyl-1H-benzo[d]imidazole is a fused bicyclic heterocycle characterized by a benzene ring substituted with two fluorine atoms at the 5 and 6 positions, fused to an imidazole ring carrying a methyl group at the 2-position.[1] This scaffold serves as a high-value pharmacophore in drug discovery, particularly for modulating metabolic stability and lipophilicity in kinase inhibitors, antiviral agents, and proton pump inhibitors. The electron-withdrawing nature of the vicinal difluoro-substitution pattern significantly alters the pKa and hydrogen-bonding potential compared to the non-fluorinated parent, making it a strategic bioisostere in lead optimization.
Physicochemical Profiling
The introduction of fluorine atoms imparts distinct physicochemical properties that differentiate this compound from its non-fluorinated analogs.
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline solid | Typical for fused azoles |
| Melting Point | 182–186 °C (Experimental range) | Higher than 2-methylbenzimidazole (~174°C) due to dipole interactions |
| Predicted LogP | 1.8 – 2.1 | Moderate lipophilicity; F-substitution increases LogP vs. H-analogs |
| pKa (Conj. Acid) | ~4.9 – 5.2 | Lower than 2-methylbenzimidazole (pKa ~6.2) due to electron-withdrawing F atoms |
| Solubility | Soluble in DMSO, Methanol, Ethanol | Limited solubility in water; soluble in dilute acid |
| H-Bond Donors | 1 (NH) | Imidazole N-H |
| H-Bond Acceptors | 1 (N) + 2 (F) | Imidazole N and Fluorine atoms (weak acceptors) |
Structural & Electronic Analysis
Fluorine Effect
The 5,6-difluoro substitution creates a unique electronic environment. Fluorine is highly electronegative, exerting a strong inductive effect (-I) that pulls electron density away from the aromatic ring.
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Acidity/Basicity: The electron-withdrawing effect reduces the electron density on the imidazole nitrogen atoms. This lowers the basicity of the pyridine-like nitrogen (N-3) and increases the acidity of the pyrrole-like nitrogen (N-1), facilitating deprotonation in basic conditions for N-alkylation reactions.
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Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol). Substitution at the 5 and 6 positions blocks common metabolic "soft spots" (sites of CYP450-mediated oxidation), thereby extending the biological half-life of drugs containing this moiety.
Tautomerism
Like all 1H-benzimidazoles, this molecule exhibits annular tautomerism. In solution, the hydrogen atom rapidly migrates between N-1 and N-3. Due to the symmetry provided by the 5,6-difluoro substitution, the two tautomers are identical (degenerate), simplifying NMR interpretation compared to asymmetrically substituted benzimidazoles (e.g., 5-fluoro-2-methylbenzimidazole).
Synthesis & Manufacturing
The industrial and laboratory synthesis typically proceeds via the condensation of 4,5-difluoro-1,2-phenylenediamine with an acetic acid equivalent.
Synthetic Pathway (Phillips Condensation)
The most robust protocol involves the acid-catalyzed cyclocondensation of the diamine precursor.
Reagents:
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Precursor: 4,5-Difluoro-1,2-phenylenediamine (CAS 76179-40-3)
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Cyclizing Agent: Acetic acid (solvent & reagent) or Acetic anhydride
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Catalyst: 4N HCl or Polyphosphoric acid (PPA) for difficult cases
Reaction Scheme:
Figure 1: Synthetic pathway via Phillips condensation.
Experimental Protocol (Standard Bench Scale)
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Charge: In a round-bottom flask, dissolve 10.0 mmol of 4,5-difluoro-1,2-phenylenediamine in 15 mL of 4N HCl.
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Add: Add 15.0 mmol of acetic acid (or 1.2 eq of acetic anhydride).
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Reflux: Heat the mixture to reflux (approx. 100–110°C) for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) or LC-MS.
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Neutralization: Cool the reaction mixture to 0°C in an ice bath. Slowly adjust pH to ~8–9 using ammonium hydroxide (28%) or saturated NaHCO₃.
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Isolation: The product will precipitate as a white/off-white solid. Filter the precipitate under vacuum.
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Purification: Wash the cake with cold water. Recrystallize from ethanol/water or ethyl acetate if necessary to achieve >98% purity.
Analytical Characterization
Researchers should validate the structure using the following spectroscopic markers.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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δ 12.50 (br s, 1H): N-H proton (broad, exchangeable with D₂O).
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δ 7.45–7.55 (t, 2H, J_H-F ≈ 8-10 Hz): Aromatic protons at C-4 and C-7. Due to the symmetry and F-coupling, these often appear as a triplet or complex multiplet.
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δ 2.48 (s, 3H): Methyl group protons at C-2.
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¹⁹F NMR:
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Single signal (singlet or minor multiplet) due to symmetry, typically around -140 to -145 ppm .
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Mass Spectrometry (MS)
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Method: ESI-MS (Positive Mode)
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Expected Ion: [M+H]⁺ = 169.15 m/z.
Pharmacological Relevance & SAR
The 5,6-difluoro-2-methylbenzimidazole core acts as a scaffold for "Fragment-Based Drug Design" (FBDD).
Structure-Activity Relationship (SAR) Logic
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Metabolic Blocking: The C-5 and C-6 positions in benzimidazoles are prone to hydroxylation. Fluorination blocks this, forcing metabolism to occur elsewhere or slowing clearance.
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Lipophilicity Modulation: The difluoro motif increases lipophilicity without adding significant steric bulk (F radius ≈ 1.47 Å vs H radius ≈ 1.20 Å), aiding membrane permeability.
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Hydrogen Bonding: The N-H moiety remains a strong hydrogen bond donor, critical for binding in the hinge region of kinase enzymes.
Figure 2: Structure-Activity Relationship (SAR) map of the core scaffold.
Handling and Safety
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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GHS Signal Word: Warning.
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if long-term storage is required, although the compound is generally stable in air.
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PPE: Standard lab coat, nitrile gloves, and safety glasses are required. Work in a fume hood during synthesis to avoid inhalation of acetic acid vapors.
References
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Synthesis of Benzimidazoles (Phillips Condens
- Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry, "Fluorine in Medicinal Chemistry: A Review of Anti-Tumor, Anti-Infective, and Anti-Inflammatory Applications." Relevance: Explains the metabolic stability and lipophilicity changes induced by 5,6-difluoro substitution.
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Physicochemical Properties of Benzimidazoles
- Source: PubChem Compound Summary for 5,6-Dimethylbenzimidazole (Analog reference for pKa/LogP trends).
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URL:[Link]
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Benzimidazole Deriv
- Source: PMC (NIH)
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URL:[Link]
- Relevance: Highlights the biological activity of 5,6-difluoro deriv
- Product Specification & CAS Verification Source: CymitQuimica / ChemicalBook (CAS 1662-22-2).
